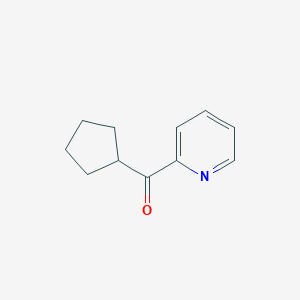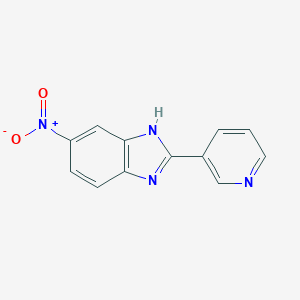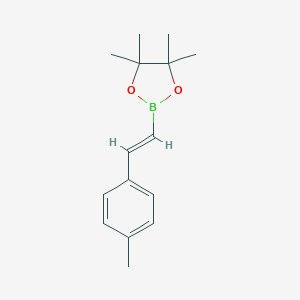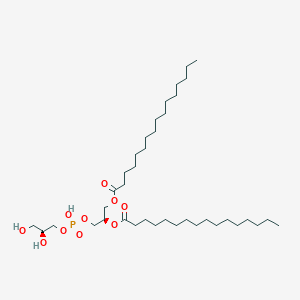
1,2-Dipalmitoyl-phosphatidyl-glycerole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-phosphatidyl-glycerole (DPPG) is a phospholipid that is widely used in scientific research. It is a glycerophospholipid that is composed of two palmitic acid chains, a glycerol backbone, and a phosphate group. DPPG is a crucial component of biological membranes and plays a vital role in various cellular processes.
Aplicaciones Científicas De Investigación
1. Structural Properties and Phase Transitions
Orientational Changes and Phase Transitions
Dipalmitoyl phosphatidyl glycerol (DPPG) exhibits unique orientational changes and phase transitions when used as Langmuir monolayers at the air/water interface. These transitions are influenced by the ionization of the DPPG monolayer and lead to changes in the conformation and orientation of its polar groups (Miñones et al., 2003).
Molecular Packing in Different Phases
DPPG demonstrates varied molecular packing in its different phases, including liquid-expanded and liquid-condensed states. This packing is closely linked to the structural properties of the lipid, particularly the size and shape of its polar groups and their interaction with water (Albon, 1983).
2. Membrane Studies and Lipid Interactions
Bilayer Properties and Head-Group Analysis
The bilayer properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol have been extensively studied, focusing on the structural properties of its phosphoglycerol polar head group. This involves the use of deuterium and phosphorus-31 nuclear magnetic resonance to understand the orientation and motions of the head group segments (Wohlgemuth et al., 1980).
Interactions with Cholesterol
The interaction between DPPG and cholesterol has been a subject of study to understand their combined influence on biological membrane bilayers. This research is crucial for insights into membrane fluidity and stability (Marino et al., 1981).
3. Technological Applications
- Drug Delivery Systems: DPPG has been utilized in the development of drug delivery systems, particularly in the formulation of ionic amphiphile biovector (ABV) systems for the delivery of drugs like amphotericin B. These systems demonstrate potential for enhanced stability and efficacy in drug delivery applications (Loiseau et al., 2002).
Propiedades
Número CAS |
148466-49-3 |
|---|---|
Nombre del producto |
1,2-Dipalmitoyl-phosphatidyl-glycerole |
Fórmula molecular |
C38H75O10P |
Peso molecular |
723 g/mol |
Nombre IUPAC |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |
Clave InChI |
BIABMEZBCHDPBV-MPQUPPDSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Descripción física |
Solid |
Sinónimos |
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



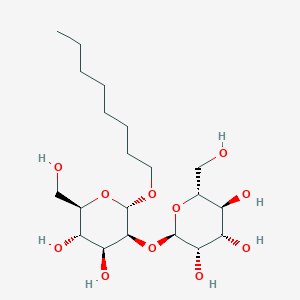
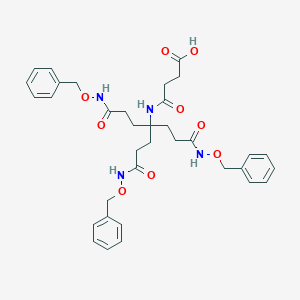

![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
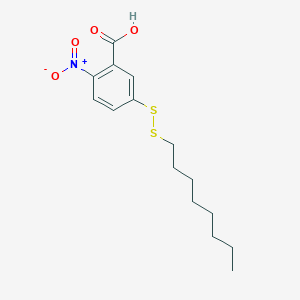

![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
